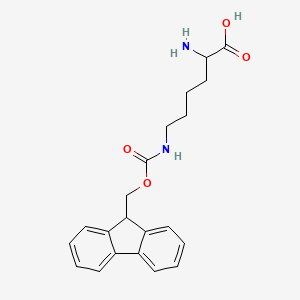

2-azanyl-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Description

H-Lys(Fmoc)-OH, also known as N-α-Fmoc-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This protecting group is base-labile, making it suitable for solid-phase peptide synthesis (SPPS). The compound is widely utilized in the field of biochemistry and molecular biology for the synthesis of peptides and proteins.

Properties

IUPAC Name |

2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQBUPMYCNRBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Fmoc)-OH typically involves the protection of the amino group of lysine with the Fmoc group. This is achieved through the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of H-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine in DMF.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides.

Substitution Reactions: The lysine side chain can undergo various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: Carbodiimides like DIC (diisopropylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of coupling additives like HOBt (1-hydroxybenzotriazole).

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

Deprotection: Lysine with a free amino group.

Coupling: Peptides or proteins with extended chains.

Substitution: Lysine derivatives with modified side chains.

Scientific Research Applications

H-Lys(Fmoc)-OH has a wide range of applications in scientific research:

Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins for research in biochemistry and molecular biology.

Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

Biomaterials: It is utilized in the creation of peptide-based hydrogels and other biomaterials for tissue engineering and regenerative medicine.

Diagnostic Tools: H-Lys(Fmoc)-OH is employed in the development of diagnostic assays and imaging agents.

Mechanism of Action

The primary mechanism of action of H-Lys(Fmoc)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins. The compound’s ability to form stable peptide bonds and its compatibility with various coupling reagents make it a valuable tool in peptide synthesis.

Comparison with Similar Compounds

H-Lys(Fmoc)-OH can be compared with other Fmoc-protected amino acids, such as:

N-α-Fmoc-L-alanine: Similar in its use for peptide synthesis but with a different side chain.

N-α-Fmoc-L-arginine: Contains a guanidino group, making it more basic than lysine.

N-α-Fmoc-L-glutamic acid: Contains a carboxyl group, making it more acidic than lysine.

The uniqueness of H-Lys(Fmoc)-OH lies in its lysine side chain, which can undergo various modifications, making it versatile for different applications in peptide synthesis and beyond.

Biological Activity

2-Azanyl-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, commonly referred to as Fmoc-L-β-homoarginine, is a synthetic amino acid derivative that has garnered attention in biochemical research due to its potential applications in peptide synthesis and drug development. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis.

Chemical Structure

The chemical structure of 2-azanyl-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid can be represented as follows:

This structure includes a hexanoic acid backbone with an azanyl group and an Fmoc moiety, enhancing its solubility and stability during synthesis.

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group, enabling the formation of peptides with specific sequences. This selectivity is crucial for developing therapeutics targeting various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of Fmoc-amino acids exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain Fmoc-protected amino acids possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Fmoc-L-β-homoarginine | E. coli | 15 |

| Fmoc-L-β-homoarginine | S. aureus | 20 |

Anticancer Potential

Emerging studies have highlighted the anticancer potential of compounds containing the Fmoc group. For example, modifications of Fmoc-L-β-homoarginine have been tested in vitro against various cancer cell lines, showing promising cytotoxic effects. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that Fmoc-L-β-homoarginine derivatives exhibited significant antimicrobial properties against multi-drug resistant strains of bacteria, suggesting a potential therapeutic application in treating infections caused by resistant pathogens .

- Peptide Synthesis : In a study focused on peptide synthesis, researchers utilized Fmoc-L-β-homoarginine as a key building block to create peptides that mimic natural signaling molecules. These peptides showed enhanced bioactivity compared to their unmodified counterparts .

- Anticancer Activity : A recent investigation into the anticancer properties of various Fmoc derivatives revealed that specific modifications to the hexanoic acid chain improved selectivity towards cancer cells while reducing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.